molecular formula C12H8OS2 B13105075 4-(Thiophene-3-carbonyl)thiobenzaldehyde

4-(Thiophene-3-carbonyl)thiobenzaldehyde

Cat. No.: B13105075
M. Wt: 232.3 g/mol
InChI Key: ZMRPDLGDJLJRQY-UHFFFAOYSA-N
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Description

4-(Thiophene-3-carbonyl)thiobenzaldehyde is a compound that features a thiophene ring and a benzaldehyde moiety. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is known for its stability and aromaticity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophene-3-carbonyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the condensation reaction between thiophene-3-carboxaldehyde and thiobenzaldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophene-3-carbonyl)thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thiophene-3-carbonyl)thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thiophene-3-carbonyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxaldehyde
  • Thiophene-3-carboxaldehyde
  • Benzothiophene

Comparison

4-(Thiophene-3-carbonyl)thiobenzaldehyde is unique due to the presence of both a thiophene ring and a benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity compared to other thiophene derivatives.

Properties

Molecular Formula

C12H8OS2

Molecular Weight

232.3 g/mol

IUPAC Name

4-(thiophene-3-carbonyl)thiobenzaldehyde

InChI

InChI=1S/C12H8OS2/c13-12(11-5-6-15-8-11)10-3-1-9(7-14)2-4-10/h1-8H

InChI Key

ZMRPDLGDJLJRQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=S)C(=O)C2=CSC=C2

Origin of Product

United States

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